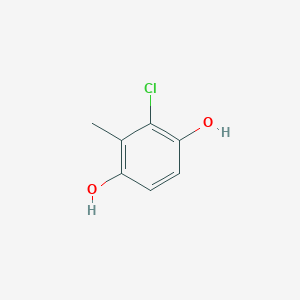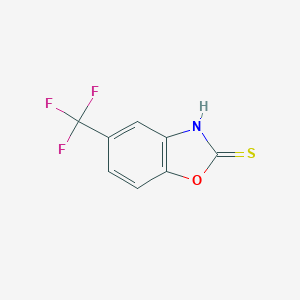
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is an organic compound with the molecular formula C₁₆H₁₂. It is characterized by the presence of two benzene rings connected by a buten-3-yne linker. This compound is also known as (E)-1,4-Diphenyl-but-3-en-1-yne and has a molecular weight of 204.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- typically involves the coupling of phenylacetylene with phenylacetylene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with a halogenated phenylacetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- can undergo oxidation reactions, typically resulting in the formation of diketones or quinones.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for Friedel-Crafts alkylation.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure but with a butadiyne linker instead of a buten-3-yne linker.
Diphenylacetylene: Contains a simpler structure with a single acetylene linker between two benzene rings.
Uniqueness: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is unique due to its specific buten-3-yne linker, which imparts distinct chemical reactivity and physical properties compared to its analogs
特性
CAS番号 |
13141-45-2 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC名 |
4-phenylbut-1-en-3-ynylbenzene |
InChI |
InChI=1S/C16H12/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H |
InChIキー |
LHNRWGOBPNCPKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C#CC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)




![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)





